molecular formula C11H10F3NO2 B6202353 methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate CAS No. 2751611-90-0

methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

Cat. No.: B6202353
CAS No.: 2751611-90-0
M. Wt: 245.2
InChI Key:
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Description

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under appropriate conditions.

    Coupling with Pyridine Ring: The cyclopropyl ring with the trifluoromethyl group is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group on the pyridine ring to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyclopropylpyridine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 5-[1-(difluoromethyl)cyclopropyl]pyridine-2-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group, which may affect its reactivity and interactions.

    Methyl 5-[1-(trifluoromethyl)cyclopropyl]benzoate: Features a benzoate ester instead of a pyridine carboxylate, leading to different applications and properties.

Uniqueness

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclopropyl ring introduces strain and rigidity, affecting its reactivity and interactions.

Properties

CAS No.

2751611-90-0

Molecular Formula

C11H10F3NO2

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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